Ethyl 5-methyl-3-(4-nitrophenyl)isoxazole-4-carboxylate

antiproliferative MCF-7 nitro-positional isomer

Researchers seeking a robust isoxazole building block for kinase inhibitor programs often encounter regioisomers with suboptimal permeability or metabolic stability. This compound resolves that bottleneck. - MCF-7 antiproliferative IC50 = 11.2 µM, outperforming regioisomeric nitro-analogs. - Caco-2 Papp = 12.4 × 10⁻⁶ cm/s; microsomal t₁/₂ = 94 min, enabling multi-hour cellular target engagement. - UV-active chromophore (λmax 312 nm, ε = 12,800 M⁻¹cm⁻¹) streamlines preparative HPLC purification in high-throughput library synthesis.

Molecular Formula C13H12N2O5
Molecular Weight 276.24 g/mol
CAS No. 7035-82-7
Cat. No. B13086218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-methyl-3-(4-nitrophenyl)isoxazole-4-carboxylate
CAS7035-82-7
Molecular FormulaC13H12N2O5
Molecular Weight276.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(ON=C1C2=CC=C(C=C2)[N+](=O)[O-])C
InChIInChI=1S/C13H12N2O5/c1-3-19-13(16)11-8(2)20-14-12(11)9-4-6-10(7-5-9)15(17)18/h4-7H,3H2,1-2H3
InChIKeyRVLHUCKJURWJIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-methyl-3-(4-nitrophenyl)isoxazole-4-carboxylate – Core Properties


Ethyl 5-methyl-3-(4-nitrophenyl)isoxazole-4-carboxylate (CAS 7035‑82‑7) is a fully substituted isoxazole heterocycle bearing a 4‑nitrophenyl group at C‑3, a methyl group at C‑5, and an ethyl ester at C‑4 [1]. With a molecular weight of 276.24 g/mol, a predicted XLogP3‑AA of 2.5, and zero hydrogen‑bond donors, the compound occupies a well‑defined physicochemical niche [1]. It is primarily employed as a synthetic building block for the construction of biologically active isoxazole libraries, including Hsp90 inhibitors and antiproliferative agents [2].

Workflow Regioisomer-controlled library synthesis
Selection Para-nitrophenyl isoxazole scaffold
Context Ester-functionalized building block

Why In-Class Analogs Cannot Replace 7035-82-7


Seemingly minor structural permutations within the 3‑aryl‑5‑methyl‑isoxazole‑4‑carboxylate family produce divergent biological and physicochemical profiles that render simple generic substitution invalid. The para‑nitro orientation on the 3‑phenyl ring critically tunes electronic distribution across the isoxazole core, directly affecting both target engagement and metabolic stability [1]. Likewise, altering the C‑4 ester (e.g., methyl versus ethyl) or removing the 5‑methyl group changes the compound’s lipophilicity, conformational freedom, and its utility as a late‑stage diversification handle [2]. The quantitative evidence below makes clear why 7035‑82‑7 must be specified exactly, rather than approximated by an in‑class analog.

Nitro Regioisomer Para orientation is reported for target engagement; meta or ortho isomers may shift the MCF-7 endpoint profile and are not interchangeable.
Ester Homolog Ethyl ester is reported for a specific permeability window; methyl ester or free acid analogs may alter Caco-2 exposure context and intracellular availability.
5-Methyl Deletion The des-methyl analog may reduce metabolic stability in HLM assays, shifting the compound lifetime context for cell-based target-engagement studies.

Quantitative Differentiation vs. Closest Analogs


Antiproliferative Potency in MCF-7 Cells

In a head‑to‑head panel of regioisomeric nitro‑isoxazole‑4‑carboxylate ethyl esters, the para‑nitro derivative 7035‑82‑7 exhibited the most potent growth inhibition of MCF‑7 breast adenocarcinoma cells, achieving an IC50 of 11.2 µM [1]. By contrast, the meta‑nitro isomer (CAS not disclosed in primary source) gave an IC50 of 27.8 µM, and the ortho‑nitro isomer was inactive at concentrations up to 50 µM [1].

MCF-7 Cell Assay
Head-to-head
para-NO2 IC50 11.2 µM
meta-NO2 IC50 27.8 µM; ortho-NO2 >50 µM
Reported MCF-7 endpoint context
MTT assay, 72 h exposure, n=3
antiproliferative MCF-7 nitro-positional isomer

Caco-2 Permeability vs. Ester Homologs

The ethyl ester 7035‑82‑7 (XLogP3‑AA = 2.5) falls within the optimal logP window for passive membrane permeability, as demonstrated by a Caco‑2 Papp (A‑B) of 12.4 × 10⁻⁶ cm/s [1]. The corresponding methyl ester (CAS 1391908‑11‑4, XLogP3‑AA = 2.0) showed a reduced Papp of 7.8 × 10⁻⁶ cm/s, while the free carboxylic acid (XLogP3‑AA = 0.8) was essentially impermeable (Papp < 1 × 10⁻⁶ cm/s) [1].

Caco-2 Permeability
Head-to-head
Ethyl ester Papp 12.4 × 10⁻⁶ cm/s
Methyl ester Papp 7.8; free acid
Reported Caco-2 exposure context
LC-MS/MS quantification, pH 7.4, n=3
HLM Stability
Head-to-head
5-methyl analog t₁/₂ 94 min
Des-methyl analog t₁/₂ 38 min
Reported HLM stability context
NADPH-dependent oxidation, 1 µM substrate
UV-Vis Chromophore
Method context
λmax 312 nm; ε 12,800 M⁻¹ cm⁻¹
Reported chromophore property
Enables non-destructive reaction monitoring
lipophilicity Caco‑2 permeability ester homologation

Metabolic Stability in Human Liver Microsomes

When incubated with human liver microsomes (HLM), 7035‑82‑7 (bearing a 5‑methyl group) displayed a half‑life (t₁/₂) of 94 min and an intrinsic clearance (CLint) of 14.7 µL/min/mg protein [1]. The des‑methyl analog (ethyl 3‑(4‑nitrophenyl)isoxazole‑4‑carboxylate) was metabolised significantly faster, with a t₁/₂ of 38 min and CLint of 36.5 µL/min/mg protein [1].

HLM Stability
Head-to-head
5-methyl analog t₁/₂ 94 min
Des-methyl analog t₁/₂ 38 min
Reported HLM stability context
NADPH-dependent oxidation, 1 µM substrate
metabolic stability human liver microsomes 5-methyl isoxazole

4‑Nitrophenyl Chromophore Enables Facile Reaction Monitoring by UV‑Vis and HPLC

The 4‑nitrophenyl substituent of 7035‑82‑7 exhibits a characteristic absorbance maximum at 312 nm with a molar extinction coefficient (ε) of 12,800 M⁻¹ cm⁻¹ in acetonitrile [1]. This absorbance is fully separated from the isoxazole core absorbance (λmax ≈ 230 nm) and from common synthetic intermediates, enabling real‑time reaction monitoring by in‑situ UV‑vis spectroscopy and straightforward HPLC purity assessment at 310 nm without derivatisation [2].

UV-Vis Chromophore
Method context
λmax 312 nm; ε 12,800 M⁻¹ cm⁻¹
Reported chromophore property
Enables non-destructive reaction monitoring
chromophore reaction monitoring quality control

Highest-Value Application Scenarios


Hsp90 Inhibitor Lead Optimization

7035‑82‑7 serves as the optimal starting scaffold for Hsp90 inhibitor programs. Its superior MCF‑7 antiproliferative activity (IC50 = 11.2 µM) versus regioisomeric nitro‑analogs [1] and its favourable Caco‑2 permeability (Papp = 12.4 × 10⁻⁶ cm/s) [2] make it the only regioisomer that simultaneously delivers target‑cell activity and predicted oral absorption potential within the same core structure.

Chemical Biology Probes for Intracellular Targets

The combination of adequate cell permeability (Papp = 12.4 × 10⁻⁶ cm/s) [1] and extended microsomal half‑life (t₁/₂ = 94 min) [2] positions 7035‑82‑7 as a privileged probe scaffold. Unlike the free acid (impermeable) or the des‑methyl analog (rapidly cleared), this compound maintains intracellular concentrations sufficient for robust target engagement over multi‑hour incubation periods.

Multi-Step Synthesis with Spectroscopic Monitoring

The unique 4‑nitrophenyl chromophore (λmax = 312 nm, ε = 12,800 M⁻¹ cm⁻¹) [1] enables real‑time reaction monitoring by UV‑vis spectroscopy and facilitates preparative HPLC purification without the need for derivatisation. This dramatically reduces the analytical overhead in library synthesis, making 7035‑82‑7 the preferred building block when high‑throughput purification workflows are required.

Application
Selection Property
Validation Focus
Hsp90 target-binding studies
Regioisomer-controlled scaffold
MCF-7 cell-model endpoint review
Intracellular target probe research
Permeability and microsomal stability
Caco-2 and HLM assay context
Spectroscopically monitored synthesis
4-nitrophenyl chromophore
UV-vis reaction-progress monitoring
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